molecular formula C10H19ClN4 B1377389 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine hydrochloride CAS No. 1432679-91-8

1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine hydrochloride

Cat. No.: B1377389
CAS No.: 1432679-91-8
M. Wt: 230.74 g/mol
InChI Key: XZWKCTJQLHQSLY-UHFFFAOYSA-N
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Description

1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine hydrochloride is a synthetic compound that features a piperidine ring and a pyrazole ring. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both piperidine and pyrazole moieties suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole intermediate is then alkylated with 2-chloroethylamine to introduce the ethylamine side chain.

    Piperidine Introduction: The resulting compound is reacted with piperidine to form the final product.

    Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures would ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole or piperidine rings.

    Reduction: Reduced forms of the compound, potentially altering the functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the rings.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or tool compound.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine hydrochloride is not fully elucidated, but it is believed to interact with specific molecular targets in the body. The piperidine and pyrazole rings may enable the compound to bind to receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-3-amine hydrochloride
  • 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-5-amine hydrochloride
  • 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-carboxamide hydrochloride

Uniqueness

1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which may confer distinct biological activities compared to its analogs

Properties

IUPAC Name

1-(2-piperidin-1-ylethyl)pyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4.ClH/c11-10-8-12-14(9-10)7-6-13-4-2-1-3-5-13;/h8-9H,1-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWKCTJQLHQSLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN2C=C(C=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432679-91-8
Record name 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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